Cas no 2152-44-5 (Betamethasone valerate)
Betamethasone valerate Chemical and Physical Properties
Names and Identifiers
-
- betamethasone 17-valerate
- betamethasone pentanoate
- Betamethasone Valerate
- 1,4-Pregnadiene-11b,17a,21-triol-9a-fluoro-16b-methyl-3,20-dione 17-valerate
- 9-Fluoro-11beta,17,21-trihydroxy-16bet
- methylpregna-1,4-diene-3,20-dione 17-valerate
- VALISONE (11-beta,16-beta)-l)oxy)
- 17,21-trihydroxy-16-beta-methylpregna-1,4-diene-3,20-dione-9-fluoro-11-bet
- 17-valerate
- Betamethasonevalerateester
- betnovateat
- celestoderm
- BETAMETHASONE 17 VALERATE,USP28
- 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate
- Betnovate
- Betaderm
- Luxiq
- beta-Val
- Bedermin
- Bextasol
- Valnac
- Dermovaleas
- Dermosol
- Tokuderm
- Betneval
- Ecoval 70
- Topagen (Veterinary)
- Gentocin (Veterinary)
- 9IFA5XM7R2
- C27H37FO6
- SNHRLVCMMWUAJD-SUYDQAKGSA-N
- Betamethasone valerate (Betnovate)
- Betamethasone valerate
-
- MDL: MFCD00867446
- Inchi: 1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
- InChI Key: SNHRLVCMMWUAJD-SUYDQAKGSA-N
- SMILES: F[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@H](C)[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)OC(CCCC)=O)=O)C
Computed Properties
- Exact Mass: 476.25700
- Monoisotopic Mass: 476.257
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 957
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 101
- Surface Charge: 0
- Tautomer Count: 9
Experimental Properties
- Color/Form: Not determined
- Density: 1.1174 (estimate)
- Melting Point: 183-184°
- Boiling Point: 598.9 oC at 760 mmHg
- Flash Point: 316 oC
- Refractive Index: 1.56
- PSA: 100.90000
- LogP: 3.63680
- Solubility: Not determined
- Merck: 13,1183
- Specific Rotation: D +77° (dioxane)
Betamethasone valerate Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: R48
- Safety Instruction: S22-S24/25
- RTECS:TU3835000
-
Hazardous Material Identification:
- Risk Phrases:R48
- Safety Term:4.3
- Storage Condition:2-8°C
- Hazard Level:4.3
Betamethasone valerate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Betamethasone valerate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123298-1g |
Betamethasone valerate |
2152-44-5 | ≥98.0% | 1g |
¥177.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123298-5g |
Betamethasone valerate |
2152-44-5 | ≥98.0% | 5g |
¥362.90 | 2023-09-04 | |
| S e l l e c k ZHONG GUO | S1690-25mg |
Betamethasone Valerate |
2152-44-5 | 100% | 25mg |
¥809.64 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1690-50mg |
Betamethasone Valerate |
2152-44-5 | 100% | 50mg |
¥1420.54 | 2023-09-16 | |
| TRC | B327075-25mg |
Betamethasone 17-Valerate |
2152-44-5 | 25mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B327075-50mg |
Betamethasone 17-Valerate |
2152-44-5 | 50mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B327075-100mg |
Betamethasone 17-Valerate |
2152-44-5 | 100mg |
$ 119.00 | 2023-04-18 | ||
| TRC | B327075-500mg |
Betamethasone 17-Valerate |
2152-44-5 | 500mg |
$ 148.00 | 2023-04-18 | ||
| TRC | B327075-1g |
Betamethasone 17-Valerate |
2152-44-5 | 1g |
$ 187.00 | 2023-04-18 | ||
| TRC | B327075-5g |
Betamethasone 17-Valerate |
2152-44-5 | 5g |
$ 770.00 | 2023-04-18 |
Betamethasone valerate Suppliers
Betamethasone valerate Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Betamethasone valerate
Betamethasone Valerate (CAS No. 2152-44-5): A Comprehensive Overview
Betamethasone valerate (CAS No. 2152-44-5) is a synthetic corticosteroid widely used in dermatological and medical applications. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it an essential component in the treatment of various skin conditions, including eczema, psoriasis, and contact dermatitis. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, clinical applications, and recent research advancements of betamethasone valerate.
Chemical Structure and Properties
Betamethasone valerate is a derivative of betamethasone, a synthetic glucocorticoid. The molecular formula of betamethasone valerate is C28H37FO7S, with a molecular weight of 503.67 g/mol. The compound is characterized by its esterification with valeric acid, which enhances its lipophilicity and prolongs its duration of action when applied topically. This unique chemical structure allows betamethasone valerate to penetrate the skin more effectively and exert its therapeutic effects over an extended period.
Pharmacological Mechanisms
The primary mechanism of action of betamethasone valerate involves the binding to intracellular glucocorticoid receptors (GRs). Upon binding, the GR-betamethasone complex translocates to the nucleus, where it modulates gene expression by interacting with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction leads to the suppression of pro-inflammatory cytokines and chemokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, betamethasone valerate inhibits phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators like prostaglandins and leukotrienes.
Clinical Applications
Betamethasone valerate is primarily used in dermatology for the treatment of inflammatory skin conditions. Its potent anti-inflammatory properties make it effective in managing symptoms such as redness, swelling, and itching associated with eczema, psoriasis, and contact dermatitis. The compound is available in various formulations, including creams, ointments, gels, and solutions, allowing for flexible dosing regimens tailored to individual patient needs.
In addition to its use in dermatology, betamethasone valerate has been explored for other medical applications. Recent studies have investigated its potential in treating allergic rhinitis and asthma. A study published in the Journal of Allergy and Clinical Immunology demonstrated that topical application of betamethasone valerate nasal spray significantly reduced nasal inflammation and improved quality of life in patients with allergic rhinitis.
Safety and Side Effects
betamethasone valerate can lead to side effects such as skin atrophy, striae, hypertrichosis, and perioral dermatitis. These side effects are more likely to occur with long-term use or application to sensitive areas such as the face or groin. To minimize these risks, healthcare providers recommend using the lowest effective dose for the shortest duration necessary.
Betamethasone valerate-induced systemic absorption can also occur with extensive or prolonged use, particularly in children or patients with compromised skin barriers. Systemic side effects may include adrenal suppression, growth retardation in children, and increased susceptibility to infections. Regular monitoring by a healthcare professional is essential to ensure safe and effective treatment.
Laboratory Research and Clinical Trials
Ongoing research continues to explore new applications and formulations of betamethasone valerate. A recent study published in the American Journal of Clinical Dermatology investigated the efficacy of a novel nanoemulsion formulation of
Clinical trials are also underway to evaluate the use of combination therapies involving
Betamethasone valerate (CAS No. 2152-44-5) remains a cornerstone in dermatological therapy due to its potent anti-inflammatory properties and versatile formulations. Ongoing research continues to expand its clinical applications and improve patient outcomes through innovative delivery systems and combination therapies. As new findings emerge,
betamethasone valerate's role in modern medicine is likely to grow even further.
2152-44-5 (Betamethasone valerate) Related Products
- 33755-46-3(Dexamethasone valerate)
- 5593-20-4(Betamethasone dipropionate)
- 123013-22-9(Pregna-1,4-diene-3,20-dione,9-fluoro-11-hydroxy-21-methoxy-16-methyl-17-(1-oxopropoxy)-, (11b,16b)-)
- 38196-44-0(Pregna-1,4-diene-3,20-dione,9-fluoro-11-hydroxy-16-methyl-17,21-bis[(1-oxopentyl)oxy]-, (11b,16b)-)
- 5534-02-1(Betamethasone-17-butyrate-21-propionate)
- 15423-89-9(Dexamethasone 17-Propionate)
- 1332-09-8([2-[(8S,9R,10S,11S,13S,16S,17R)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate)
- 5534-13-4(Betamethasone 17-Propionate)
- 5919-89-1(Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11b,16b)-)
- 55541-30-5(Dexamethasone Dipropionate)